molecular formula C16H31ClN2O B7049187 N-(cyclooctylmethyl)-2-piperidin-4-ylacetamide;hydrochloride

N-(cyclooctylmethyl)-2-piperidin-4-ylacetamide;hydrochloride

Cat. No.: B7049187
M. Wt: 302.9 g/mol
InChI Key: HMXFOSACZDCJGQ-UHFFFAOYSA-N
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Description

N-(cyclooctylmethyl)-2-piperidin-4-ylacetamide;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a cyclooctylmethyl group attached to a piperidin-4-ylacetamide moiety, with a hydrochloride salt form. The presence of the piperidine ring and the cyclooctylmethyl group contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclooctylmethyl)-2-piperidin-4-ylacetamide;hydrochloride typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of piperidine with acetic anhydride to form 2-piperidin-4-ylacetamide. This intermediate is then reacted with cyclooctylmethyl chloride under basic conditions to yield the desired compound. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(cyclooctylmethyl)-2-piperidin-4-ylacetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the cyclooctylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

N-(cyclooctylmethyl)-2-piperidin-4-ylacetamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(cyclooctylmethyl)-2-piperidin-4-ylacetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the cyclooctylmethyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(cyclooctylmethyl)-2-piperidin-4-ylacetamide;hydrochloride can be compared with other similar compounds, such as:

    N-(cyclohexylmethyl)-2-piperidin-4-ylacetamide: This compound has a cyclohexylmethyl group instead of a cyclooctylmethyl group, leading to differences in chemical properties and reactivity.

    N-(cyclooctylmethyl)-2-pyrrolidin-4-ylacetamide: This compound has a pyrrolidine ring instead of a piperidine ring, which affects its biological activity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of the cyclooctylmethyl group and the piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(cyclooctylmethyl)-2-piperidin-4-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O.ClH/c19-16(12-14-8-10-17-11-9-14)18-13-15-6-4-2-1-3-5-7-15;/h14-15,17H,1-13H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXFOSACZDCJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)CNC(=O)CC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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